2-Bromo-5-fluorotoluene

Catalog No.
S663143
CAS No.
452-63-1
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluorotoluene

CAS Number

452-63-1

Product Name

2-Bromo-5-fluorotoluene

IUPAC Name

1-bromo-4-fluoro-2-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3

InChI Key

RJPNVPITBYXBNB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)Br

Canonical SMILES

CC1=C(C=CC(=C1)F)Br

2-Bromo-5-fluorotoluene is an organic compound with the molecular formula C₇H₆BrF and a molecular weight of 189.02 g/mol. It is characterized by a colorless to light yellow liquid appearance and has a boiling point of approximately 169–170 °C. This compound is known for its relatively low solubility in water and density of 1.495 g/mL at 25 °C . The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

, including:

  • Oxidation Reactions: It can be oxidized to form 2-Bromo-5-fluoro-benzoic acid using potassium permanganate as the oxidizing agent in an aqueous medium under heating conditions .
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, facilitating the synthesis of more complex organic molecules.
  • Electrophilic Aromatic Substitution: The fluorine atom can direct electrophilic substitution reactions, allowing for the introduction of other functional groups onto the aromatic ring.

While specific biological activity data for 2-Bromo-5-fluorotoluene is limited, halogenated aromatic compounds often exhibit varying degrees of biological activity, including antimicrobial and antifungal properties. The presence of bromine and fluorine may enhance lipophilicity, potentially affecting bioavailability and interaction with biological systems. Further studies would be required to establish its specific biological effects.

Several methods are available for synthesizing 2-Bromo-5-fluorotoluene:

  • Halogenation of Toluene: Toluene can be treated with bromine and a fluorinating agent under controlled conditions to introduce both halogen atoms.
  • Direct Fluorination: Utilizing fluorinating agents such as potassium fluoride in the presence of a catalyst to selectively introduce fluorine onto the aromatic ring after bromination.
  • Multi-Step Synthesis: Starting from simpler aromatic compounds, sequential halogenation and substitution reactions can yield 2-Bromo-5-fluorotoluene .

2-Bromo-5-fluorotoluene serves as an important building block in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: Used as an intermediate in the production of various pharmaceutical compounds.
  • Agrochemical Production: Employed in the synthesis of crop protection agents.
  • Research Reagent: Utilized in laboratories for synthetic organic chemistry experiments .

Interaction studies involving 2-Bromo-5-fluorotoluene primarily focus on its reactivity with nucleophiles and electrophiles during synthetic processes. Additionally, research into its interactions with biological systems could provide insights into potential toxicity or therapeutic effects, although detailed studies are still needed.

Several compounds share structural similarities with 2-Bromo-5-fluorotoluene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-4-fluoro-2-methylbenzeneC₇H₆BrFSimilar halogenation pattern; different positions of halogens
3-Fluoro-6-bromotolueneC₇H₆BrFDifferent substitution pattern; potential for different reactivity
4-Bromo-3-fluorotolueneC₇H₆BrFVariations in halogen placement affecting chemical behavior
2-Chloro-5-fluorotolueneC₇H₆ClFChlorine instead of bromine; different reactivity profile

The unique positioning of the bromine and fluorine atoms in 2-Bromo-5-fluorotoluene influences its chemical reactivity and application potential compared to these similar compounds .

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (91.3%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

452-63-1

Wikipedia

2-Bromo-5-fluorotoluene

Dates

Modify: 2023-08-15
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

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